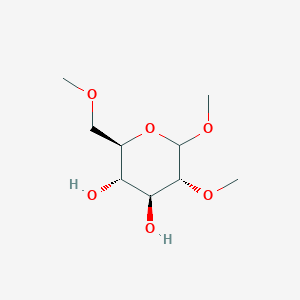

1,2,6-Tri-O-methyl-D-glucopyranoside

Descripción

Structure

3D Structure

Propiedades

Fórmula molecular |

C9H18O6 |

|---|---|

Peso molecular |

222.24 g/mol |

Nombre IUPAC |

(2R,3S,4S,5R)-5,6-dimethoxy-2-(methoxymethyl)oxane-3,4-diol |

InChI |

InChI=1S/C9H18O6/c1-12-4-5-6(10)7(11)8(13-2)9(14-3)15-5/h5-11H,4H2,1-3H3/t5-,6-,7+,8-,9?/m1/s1 |

Clave InChI |

FIORXPJOOANBBK-LOFWALOHSA-N |

SMILES isomérico |

COC[C@@H]1[C@H]([C@@H]([C@H](C(O1)OC)OC)O)O |

SMILES canónico |

COCC1C(C(C(C(O1)OC)OC)O)O |

Origen del producto |

United States |

Synthetic Methodologies for 1,2,6 Tri O Methyl D Glucopyranoside and Analogous Structures

Classical Approaches to Regioselective Methylation in Glucopyranosides

Classical methods for the synthesis of partially methylated glucopyranosides rely heavily on the strategic use of protecting groups to differentiate the various hydroxyl functions. These approaches, while often multi-step and labor-intensive, provide reliable pathways to the desired target molecules.

Sequential Protection-Deprotection Strategies

The synthesis of 1,2,6-Tri-O-methyl-D-glucopyranoside can be envisioned through a carefully planned sequence of protection, methylation, and deprotection reactions. A common starting material for such syntheses is methyl α-D-glucopyranoside, which is readily prepared from D-glucose by reaction with methanol (B129727) in the presence of an acid catalyst.

A plausible synthetic route would involve the initial protection of the C-4 and C-6 hydroxyl groups, followed by methylation of the remaining free hydroxyls at C-2 and C-3, and finally, selective deprotection and methylation of the C-6 hydroxyl. The reactivity of the hydroxyl groups in glucopyranosides generally follows the order 6-OH > 2-OH > 3-OH > 4-OH, a principle that guides the strategic application of protecting groups.

Role of Protecting Groups in Directing Methylation Regioselectivity

The choice and application of protecting groups are paramount in directing the regioselectivity of methylation. Specific protecting groups can mask certain hydroxyls, leaving others available for reaction.

A widely utilized strategy for the simultaneous protection of the C-4 and C-6 hydroxyl groups of glucopyranosides is the formation of a benzylidene acetal. The reaction of methyl α-D-glucopyranoside with benzaldehyde or benzaldehyde dimethyl acetal in the presence of an acid catalyst, such as camphor-10-sulfonic acid, affords methyl 4,6-O-benzylidene-α-D-glucopyranoside in good yield. researchgate.netcardiff.ac.uk This cyclic acetal effectively shields the C-4 and C-6 positions, leaving the C-2 and C-3 hydroxyls accessible for further modification.

The benzylidene acetal can be regioselectively opened under various conditions to liberate either the C-4 or C-6 hydroxyl group. For instance, reductive opening using reagents like diisobutylaluminium hydride (DIBAL-H) can be controlled by the solvent to selectively yield either the 4-O-benzyl or 6-O-benzyl ether. nih.gov This versatility allows for the sequential manipulation of the hydroxyl groups.

| Starting Material | Reagents | Product | Yield | Reference |

| Methyl α-D-glucopyranoside | Benzaldehyde dimethyl acetal, Camphor-10-sulfonic acid, DMF | Methyl 4,6-O-benzylidene-α-D-glucopyranoside | 76% | cardiff.ac.uk |

| Methyl α-D-glucopyranoside | Benzaldehyde, Zinc chloride | Methyl 4,6-O-benzylidene-α-D-glucopyranoside | 63% | researchgate.net |

Orthogonal protecting groups are crucial for the synthesis of complex carbohydrates as they can be removed under specific conditions without affecting other protecting groups. Benzyl ethers are commonly employed as "permanent" protecting groups due to their stability under a wide range of reaction conditions. They are typically introduced using benzyl bromide or benzyl chloride in the presence of a strong base like sodium hydride.

For the synthesis of this compound, a strategy could involve the initial formation of methyl 4,6-O-benzylidene-α-D-glucopyranoside. The remaining free hydroxyls at C-2 and C-3 can then be benzylated. Subsequent regioselective opening of the benzylidene acetal to expose the C-6 hydroxyl, followed by methylation, and then removal of the benzyl groups and final methylation of the newly freed hydroxyls would lead to the target molecule.

For example, the synthesis of methyl 2,3,6-tri-O-benzyl-α-D-glucopyranoside has been reported, which serves as a key intermediate for accessing various partially methylated glucosides. nih.gov This highlights the utility of benzyl groups in multi-step synthetic sequences.

| Intermediate | Protecting Group Strategy | Purpose |

| Methyl 4,6-O-benzylidene-α-D-glucopyranoside | Benzylidene acetal | Protects C-4 and C-6 hydroxyls |

| Methyl 2,3-di-O-benzyl-4,6-O-benzylidene-α-D-glucopyranoside | Benzyl ethers | Protects C-2 and C-3 hydroxyls |

| Methyl 2,3-di-O-benzyl-α-D-glucopyranoside | - | Intermediate after removal of benzylidene acetal |

Advanced and Sustainable Synthetic Strategies for Methylated Carbohydrates

In recent years, there has been a significant drive towards developing more sustainable and efficient synthetic methods in carbohydrate chemistry. These advanced strategies aim to reduce the number of synthetic steps, minimize waste, and utilize environmentally benign reagents and catalysts.

Catalytic Methylation Approaches (e.g., Iron-Catalyzed Green Methylation)

Catalytic methods for regioselective methylation are highly desirable as they can offer direct routes to partially methylated carbohydrates, potentially avoiding lengthy protection-deprotection sequences. Iron catalysis has emerged as a promising green alternative to traditional methods that often rely on stoichiometric and toxic reagents.

Iron catalysts are attractive due to the low cost, low toxicity, and high abundance of iron. Research has shown that iron complexes can catalyze the methylation of alcohols using more environmentally friendly methylating agents like methanol. cardiff.ac.uk The "borrowing hydrogen" or "hydrogen autotransfer" methodology, catalyzed by iron complexes, allows for the use of stable and inexpensive alcohols as alkylating agents. cardiff.ac.uk This process involves the temporary oxidation of the alcohol to an aldehyde, followed by reaction and subsequent reduction.

While the application of iron-catalyzed methylation directly to the regioselective synthesis of specific partially methylated carbohydrates is still an emerging field, the potential is significant. For instance, iron catalysts have been developed for the regioselective alkylation of diols and carbohydrates, demonstrating the feasibility of this approach. researchgate.net These methods often rely on the formation of a temporary complex between the iron catalyst and the carbohydrate, which directs the methylation to a specific hydroxyl group. Further research in this area is expected to provide more direct and sustainable routes to compounds like this compound.

| Catalyst System | Methylating Agent | Substrate | Key Advantage | Reference |

| (Cyclopentadienone)iron carbonyl complex | Methanol | Ketones, indoles, amines | Use of a sustainable C1 building block | cardiff.ac.ukcardiff.ac.uk |

| Fe(dipm)₃ (dipm = dipivaloylmethane) | Alkyl halides | Diols and carbohydrates | Cheaper and efficient iron catalyst | researchgate.net |

This compound as a Key Synthetic Intermediate

The strategic placement of free hydroxyl groups at the C3 and C4 positions makes this compound a valuable building block in the synthesis of more complex carbohydrate structures. These available nucleophilic sites can serve as points of glycosylation for the attachment of other sugar units, enabling the construction of oligosaccharide chains with specific linkages.

For example, in the synthesis of isomalto-oligosaccharides, partially protected glucose derivatives are used as key glycosyl donors and acceptors. nih.gov While the specific use of this compound is not explicitly detailed in the provided search results, its structural features make it an ideal candidate for such synthetic strategies. The methyl ethers at the C1, C2, and C6 positions provide stable protection, allowing for chemical manipulations at the C3 and C4 positions without affecting other parts of the molecule.

The synthesis of various tri-O-benzyl ethers of benzyl α-D-galactopyranoside for use in oligosaccharide synthesis highlights the importance of such partially protected glycosides as intermediates. rsc.org These compounds, with their strategically placed protecting groups, allow for the controlled and sequential addition of monosaccharide units to build up complex oligosaccharides.

Mechanistic Studies on the Reactivity and Stereoselectivity of Methylated Glucopyranosides

Influence of Methylation Pattern on Glycosidic Bond Formation and Stability

The pattern of methylation on a glucopyranoside ring has a profound impact on the stability of the glycosidic bond and the reactivity of the sugar. Generally, an increase in methyl substitution correlates with an increase in the apparent stability of the glycosidic bond. nsf.gov This stability, however, can be influenced by various factors, including the specific location of the methyl groups and the reaction conditions.

The formation of a glycosidic bond is a cornerstone of carbohydrate chemistry. The reactivity of the hydroxyl groups on a glucopyranoside acceptor is modulated by the presence of methyl groups. Methylation converts a hydroxyl group into a less polar methyl ether, which can alter the nucleophilicity of the remaining free hydroxyls. The outcome of a glycosylation reaction is broadly dependent on the structures of the glycosyl donors and acceptors, their conformational constraints, and reaction conditions like promoters, additives, and temperature. nih.gov

Research into the stability of N-glycosidic bonds in methylated nucleosides offers analogous insights. For instance, methylation at certain nitrogen atoms in purine rings dramatically increases the lability of the glycosidic bond to acid hydrolysis. ttu.ee While O-glycosidic bonds in compounds like 1,2,6-Tri-O-methyl-D-glucopyranoside are chemically different, the principle that the position of methylation dictates electronic effects and, consequently, bond stability holds true. The glycosidic bond between sugars is generally stable and does not readily hydrolyze without a catalyst. bu.edu

Steric and Electronic Effects of Methyl Substituents in Reaction Pathways

Methyl substituents exert both steric and electronic effects that guide the pathways of glycosylation reactions. Electronically, methyl groups are electron-donating. This property can influence the reactivity of nearby functional groups. For example, in glycosylation reactions, the electronic properties of protecting groups, including methyl ethers, can modulate the reactivity of the glycosyl donor. researchgate.netnih.gov

A key mechanistic aspect in carbohydrate chemistry is "neighboring group participation". beilstein-journals.org Functional groups at the C-2 position of a glycosyl donor can interact with the anomeric center to influence the stereochemical outcome of the reaction. beilstein-journals.org While acyl groups are classic examples of participating groups that lead to 1,2-trans products through a stable cyclic acyloxonium ion, O-methyl groups at C-2 are generally considered "non-participating". beilstein-journals.orgacs.org Their presence typically favors S\N2-like pathways, where the stereochemical outcome is dependent on the anomeric configuration of the donor and the trajectory of the incoming nucleophile. nih.gov

The steric bulk of methyl groups also plays a significant role. A methyl group is larger than a hydroxyl group and can restrict the approach of reactants. For instance, the large trityl (triphenylmethyl) group is used to selectively protect the primary C-6 hydroxyl group due to its significant steric hindrance. masterorganicchemistry.com While smaller, methyl groups at positions like C-2 or C-6 can influence the preferred conformation of the pyranose ring and its side chains, thereby directing the approach of a glycosyl acceptor. nih.gov

Conformational Control and Stereoselectivity in Glycosylation Reactions

The three-dimensional shape, or conformation, of a glucopyranoside is a critical determinant of its reactivity and the stereoselectivity of glycosylation. The pyranose ring typically adopts a stable chair conformation. The orientation of substituents as either axial or equatorial is influenced by a combination of steric and stereoelectronic effects.

One of the most important stereoelectronic effects in carbohydrate chemistry is the anomeric effect . This effect describes the thermodynamic preference for an electronegative substituent at the anomeric carbon (C-1) to occupy the axial position, despite the potential for greater steric hindrance, rather than the equatorial position. dypvp.edu.inwikipedia.org This preference is often explained by a stabilizing hyperconjugation interaction between a lone pair of electrons on the endocyclic ring oxygen and the antibonding (σ*) orbital of the C-1—substituent bond. dypvp.edu.in When the anomeric substituent is a methoxy (B1213986) group, as in a methyl glucopyranoside, the anomeric effect favors the α-anomer (axial) over the β-anomer (equatorial). dypvp.edu.in

The methylation pattern across the ring influences the ring's conformational dynamics. nih.govacs.org For example, methylation at different hydroxyl groups can affect the stability of amylose (B160209) and cellulose (B213188) fragments. acs.org These conformational biases, dictated by the placement of methyl groups, in turn control the stereochemical outcome of glycosylation reactions. The 3D shape of glycosyl oxocarbenium ions, which are key reactive intermediates in many glycosylations, determines their stability and reactivity. researchgate.net The conformation of these intermediates dictates whether the nucleophilic attack of the acceptor occurs from the top (β-face) or bottom (α-face) of the ring, thus determining the α- or β-configuration of the newly formed glycosidic bond.

Table 1: Influence of Anomeric Configuration on Ring Conformation

| Anomer | Typical Orientation of C-1 Substituent | Dominant Stabilizing Effect | Expected Product in Stereoselective Reactions |

|---|---|---|---|

| α-Anomer | Axial | Anomeric Effect | β-Glycoside (via SN2 inversion) |

| β-Anomer | Equatorial | Steric Preference (in absence of strong anomeric effect) | α-Glycoside (via SN2 inversion) |

Investigations into Base-Catalyzed Degradation Pathways of Methylated Carbohydrates

Methylated carbohydrates can undergo degradation under alkaline (basic) conditions, a process relevant to the analysis of polysaccharides and the stability of biomass in certain environments. The degradation of polysaccharides in the absence of oxygen often begins at the reducing end of the molecule and proceeds in a stepwise fashion known as the "peeling reaction". sci-hub.ru

For a sugar unit to be susceptible to this peeling reaction, it must have a free hydroxyl group at the C-2 position relative to the glycosidic linkage being cleaved. The reaction proceeds via a β-elimination mechanism. In the context of a methylated glucan, if a glucose unit has a methyl group at the O-4 position (as in a 1,4-linked glucan) but a free hydroxyl at O-2 and O-3, it can still undergo degradation.

However, methylation can also serve to protect the carbohydrate from degradation. Per-O-methylation, where all hydroxyl groups are converted to methyl ethers, prevents the formation of the necessary enediol intermediate required for the peeling reaction to initiate. acs.org Partially methylated carbohydrates may be resistant to degradation depending on the specific methylation pattern. nih.gov For instance, a methyl group at O-2 would block the initial isomerization step required for β-elimination involving that unit.

Studies on methylated polysaccharides, such as methylated leiocarpan A, have utilized base-catalyzed degradation as an analytical tool. cdnsciencepub.comcdnsciencepub.com By treating the methylated polysaccharide with a base, specific fragments can be generated, which helps in determining the linkage positions and anomeric configurations of side chains in the original polysaccharide. cdnsciencepub.com The degradation products are often complex, with alkaline degradation of hexoses leading to a wide array of low-molecular-weight products like organic acids, aldehydes, and ketones, as well as high-molecular-weight colored products formed through polymerization and condensation reactions. researchgate.netnih.gov

Advanced Spectroscopic Characterization of 1,2,6 Tri O Methyl D Glucopyranoside

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for the structural analysis of organic molecules, including carbohydrates and their derivatives. For 1,2,6-Tri-O-methyl-D-glucopyranoside, NMR provides detailed information about the connectivity of atoms, the stereochemistry, and the conformational preferences of the molecule in solution and in the solid state.

The ¹H NMR spectrum of this compound exhibits characteristic signals for the anomeric proton and the three methoxy (B1213986) groups. The anomeric proton (H-1) is particularly important as its chemical shift and coupling constant provide information about the stereochemistry at the anomeric center. For a D-glucopyranoside, the anomeric proton can be in either an α or β configuration.

| Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| 1 | ~4.8 (d) | ~97-104 |

| 2 | ~3.5 (dd) | ~82-84 |

| 3 | ~3.6-3.8 (t) | ~72-75 |

| 4 | ~3.4-3.6 (t) | ~70-73 |

| 5 | ~3.7-3.9 (ddd) | ~70-72 |

| 6a, 6b | ~3.6-3.8 (m) | ~71-74 |

| 1-OCH₃ | ~3.4 (s) | ~55-57 |

| 2-OCH₃ | ~3.5 (s) | ~57-59 |

| 6-OCH₃ | ~3.3 (s) | ~58-60 |

Note: These are predicted values based on analogous compounds and may vary depending on experimental conditions. (d = doublet, dd = doublet of doublets, t = triplet, m = multiplet, s = singlet).

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings within a spin system. For this compound, a COSY spectrum would show correlations between adjacent protons in the glucopyranose ring, allowing for a sequential "walk" around the ring starting from an assigned proton, typically the anomeric proton (H-1). psu.edu

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about protons that are close in space, even if they are not directly coupled. This is particularly useful for determining stereochemistry. For instance, in a D-glucopyranoside, NOE correlations between H-1, H-3, and H-5 would be indicative of their spatial proximity on one face of the pyranose ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). By combining the information from the ¹H NMR and COSY spectra with an HSQC spectrum, each carbon atom in the glucopyranose ring and the methoxy groups can be assigned. rsc.org

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings between protons and carbons (typically over two or three bonds). This is particularly useful for identifying the positions of the methyl groups. For example, a correlation between the protons of the methoxy group at C-1 and the anomeric carbon (C-1) would confirm the glycosidic linkage. Similarly, correlations between the methoxy protons at C-2 and C-6 with their respective carbons would confirm their positions. hmdb.ca

Through the combined interpretation of these 2D NMR spectra, a complete and unambiguous assignment of all ¹H and ¹³C signals can be achieved, confirming the constitution of this compound.

The three-bond proton-proton coupling constants (³J(H,H)) in the ¹H NMR spectrum are highly dependent on the dihedral angle between the coupled protons. This relationship is described by the Karplus equation. researchgate.netresearchgate.net By analyzing the ³J(H,H) values for the ring protons, the preferred conformation of the glucopyranose ring can be determined. For D-glucopyranosides, the most stable conformation is typically the chair form (⁴C₁). In this conformation, the substituents are ideally positioned in either axial or equatorial orientations. The expected coupling constants for a ⁴C₁ chair conformation are summarized in Table 2. nih.govpacific.eduresearchgate.net

| Coupling | Dihedral Angle (°) | Typical ³J(H,H) (Hz) |

|---|---|---|

| J₁,₂ (ax-ax) | ~180 | 8-10 |

| J₁,₂ (ax-eq) | ~60 | 2-4 |

| J₂,₃ (ax-ax) | ~180 | 8-10 |

| J₃,₄ (ax-ax) | ~180 | 8-10 |

| J₄,₅ (ax-ax) | ~180 | 8-10 |

By comparing the experimentally observed coupling constants with the values predicted by the Karplus equation for different possible conformations, the dominant chair conformation and the orientation of the substituents can be confirmed. pacific.eduacs.org

While solution-state NMR provides information about the average conformation of a molecule, solid-state NMR can reveal the conformation in the crystalline state. acs.org This technique is particularly useful for studying intermolecular interactions, such as hydrogen bonding, which can influence the conformation. For methylated glucopyranosides, solid-state ¹³C NMR can show significant differences in chemical shifts compared to the solution state, reflecting the effects of crystal packing. nih.govresearchgate.net Dipolar dephasing experiments in solid-state NMR can be used to identify the signals of the methyl groups and the carbons to which they are attached. researchgate.net The comparison of solid-state and solution-state NMR data can provide a more complete understanding of the conformational dynamics of this compound.

Vibrational and Mass Spectrometry Applications

Infrared (IR) spectroscopy is a rapid and non-destructive technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the hydroxyl, C-H, and C-O bonds. The presence of free hydroxyl groups at the C-3 and C-4 positions will give rise to a broad absorption band in the region of 3200-3600 cm⁻¹. The C-H stretching vibrations of the methyl and methine groups will appear in the 2800-3000 cm⁻¹ region. The C-O stretching vibrations, which are characteristic of carbohydrates, will produce a series of strong and complex bands in the fingerprint region, typically between 1000 and 1200 cm⁻¹. uctm.edunist.gov The characteristic IR absorption bands for a methylated glucopyranoside are summarized in Table 3. vscht.czspectroscopyonline.com

| Functional Group | Characteristic Absorption (cm⁻¹) | Intensity |

|---|---|---|

| O-H stretch (free hydroxyls) | 3200-3600 | Strong, Broad |

| C-H stretch (alkane) | 2850-2960 | Medium to Strong |

| C-H stretch (methoxy) | ~2830 | Medium |

| C-O stretch | 1000-1200 | Strong |

The analysis of the IR spectrum can quickly confirm the presence of the key functional groups in this compound and can be used to monitor chemical modifications of the molecule.

Mass Spectrometry for Molecular Structure Confirmation and Fragmentation Analysis

Mass spectrometry is an indispensable tool for confirming the molecular weight and elucidating the structure of methylated carbohydrates. For compounds like this compound, analysis is typically performed after derivatization to a more volatile form, most commonly as a partially methylated alditol acetate (B1210297) (PMAA). This involves hydrolysis of the glycoside, reduction of the monosaccharide to an alditol, and subsequent acetylation of the remaining free hydroxyl groups. The resulting derivative can then be analyzed by gas chromatography-mass spectrometry (GC-MS).

The electron ionization (EI) mass spectrum of the PMAA derivative of this compound is characterized by specific fragmentation patterns that provide definitive structural information. The primary fragmentation of the alditol chain occurs via cleavage of carbon-carbon bonds. The likelihood of cleavage depends on the substituents on the adjacent carbon atoms, with cleavage between two methoxylated carbons being the most favored, followed by cleavage between a methoxylated and an acetoxylated carbon. stenutz.eu Cleavage between two acetoxylated carbons is the least likely. stenutz.eu

The molecular ion peak for the PMAA of this compound may be weak or absent in EI-MS. stenutz.eu However, the molecular weight can be inferred from the series of fragment ions. The fragmentation of the alditol chain yields primary fragment ions, which can then undergo secondary fragmentation through the loss of neutral molecules such as acetic acid (60 Da), methanol (B129727) (32 Da), ketene (B1206846) (42 Da), or formaldehyde (B43269) (30 Da). stenutz.eu

Based on the established fragmentation rules for PMAAs, a theoretical fragmentation pattern for the alditol acetate derivative of this compound can be proposed. The structure of the derivative would be 1,2,6-tri-O-methyl-3,4,5-tri-O-acetyl-D-glucitol. The key primary fragments arise from the cleavage of the C-C backbone.

Table 1: Predicted Primary Fragment Ions in the EI Mass Spectrum of the Alditol Acetate Derivative of this compound

| Cleavage Site | Fragment 1 (m/z) | Fragment 2 (m/z) | Fragment Containing C1 |

| C1-C2 | 45 | 347 | Fragment 1 |

| C2-C3 | 117 | 275 | Fragment 1 |

| C3-C4 | 189 | 203 | Fragment 1 |

| C4-C5 | 261 | 131 | Fragment 1 |

| C5-C6 | 333 | 59 | Fragment 1 |

Note: The m/z values are calculated based on the expected structure of the partially methylated alditol acetate derivative. The relative intensities of these fragments would depend on the stability of the resulting carbocations.

The most abundant fragments are typically those formed by cleavage between two carbons carrying methoxy groups. stenutz.eu For instance, the fragment at m/z 45 (+CH2OCH3) is a common and often abundant ion in the spectra of methylated alditols. researchgate.net The interpretation of the full spectrum, including secondary fragmentation ions, allows for the unambiguous confirmation of the methyl group positions at C1, C2, and C6. nih.gov

X-ray Crystallography and High-Resolution Structural Determination

While mass spectrometry provides crucial information about connectivity, X-ray crystallography offers the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid, including the absolute configuration and subtle conformational details.

Single-Crystal X-ray Diffraction for Absolute Configuration Determination

Single-crystal X-ray diffraction is the gold standard for determining the absolute stereochemistry of chiral molecules like this compound. By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, a detailed three-dimensional electron density map can be constructed. From this map, the precise positions of all atoms in the crystal lattice can be determined.

Although a specific crystal structure for this compound is not publicly available in crystallographic databases as of this writing, the methodology for its determination is well-established. The analysis would confirm the D-glucopyranoside configuration and the chair conformation (4C1) of the pyranose ring, which is the most stable conformation for glucose and its derivatives. researchgate.net The positions of the three methyl groups on the respective oxygen atoms would be unequivocally identified.

The crystallographic data would be presented in a standardized format, including key parameters that define the crystal structure.

Table 2: Illustrative Crystallographic Data Parameters for a Methylated Glucopyranoside Derivative

| Parameter | Example Value |

| Crystal System | Orthorhombic |

| Space Group | P212121 |

| a (Å) | 8.5 |

| b (Å) | 12.1 |

| c (Å) | 15.3 |

| α, β, γ (°) | 90, 90, 90 |

| Volume (Å3) | 1573.9 |

| Z | 4 |

| R-factor | < 0.05 |

Note: These values are illustrative and based on typical data for similar monosaccharide derivatives. Z represents the number of molecules in the unit cell, and the R-factor is an indicator of the quality of the structural refinement.

Insights into Torsional Angles and Intramolecular Interactions

A refined crystal structure provides a wealth of information beyond simple connectivity, including precise measurements of bond lengths, bond angles, and torsional angles. Torsional angles (or dihedral angles) describe the rotation around a chemical bond and are crucial for defining the conformation of the molecule. nih.gov For the glucopyranose ring, the torsional angles define the specific chair conformation. For the exocyclic groups, such as the methoxy groups and the hydroxymethyl group, torsional angles describe their orientation relative to the ring.

For example, the orientation of the C6 hydroxymethyl group is described by the ω (omega) torsion angle (O5-C5-C6-O6). In glucopyranosides, this group typically adopts one of three staggered conformations: gauche-gauche (gg), gauche-trans (gt), or trans-gauche (tg). researchgate.net The preferred conformation is influenced by intramolecular hydrogen bonding and crystal packing forces.

Table 3: Key Torsional Angles in Glucopyranoside Structures

| Torsion Angle | Atoms Involved | Typical Conformation/Value |

| Ring Torsion Angles | C-C-C-C, C-O-C-C | Defines the 4C1 chair conformation |

| ω (omega) | O5-C5-C6-O6 | gauche-gauche (~ -60°) or gauche-trans (~60°) |

| Glycosidic Torsion Angle (φ) | O5-C1-O1-C(methyl) | Defines orientation of the anomeric methyl group |

Note: The specific values for this compound would be determined from its crystal structure.

Computational Chemistry and Molecular Modeling of Methylated Glucopyranosides

Molecular Dynamics (MD) Simulations for Conformational Studies

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion, MD simulations can model the behavior of systems like a methylated carbohydrate in a solvent, providing a detailed view of its structural and dynamic properties. mdpi.comnih.govchemrxiv.org

MD simulations are instrumental in exploring the preferred three-dimensional structures (conformations) of methylated glucopyranosides in solution. The substitution of hydroxyl groups with methoxy (B1213986) groups alters the molecule's hydrogen-bonding capabilities and introduces steric effects, which in turn influence its conformational landscape. psu.edunih.gov

Research on related methylated sugars demonstrates that methylation significantly impacts the stability of different conformations. For instance, simulations of methylated amylose (B160209) and cellulose (B213188) fragments have shown that methylation at various positions (O-2, O-3, or O-6) affects the stability of helical structures differently. psu.edunih.gov Methylation at O-2 and O-3 tends to reduce the stability of single helices more than methylation at O-6. nih.gov Conversely, methylation at O-6 has a more pronounced destabilizing effect on double helices. psu.edunih.gov

The dynamics of key torsion angles, such as those around the glycosidic bond (φ/ψ) and the exocyclic hydroxymethyl group (ω), are a primary focus of these simulations. Studies on 6-O-methylated glucopyranosides have shown that this specific modification only marginally affects the conformation of the exocyclic torsion angle ω. nih.govacs.org Simulations of methyl-β-d-glucose in water have found that the gg and gt rotamers are the most populated, with negligible amounts of the tg rotamer. acs.org These simulations, often validated against experimental NMR data, help build a reliable picture of the dominant solution-state conformations. nih.govnih.gov

Table 1: Representative Torsion Angle Populations for Methylated Glucopyranosides from MD Simulations

| Compound | Torsion Angle | Rotamer | Population (%) |

| Methyl-β-d-glucose | ω (O5-C5-C6-O6) | gg | ~60% |

| gt | ~40% | ||

| tg | Negligible | ||

| 6-O-methylated glucopyranoside | ω (O5-C5-C6-O6) | gt | Slight increase vs. non-methylated |

| gg | Slight decrease vs. non-methylated |

Note: Data is generalized from studies on related methylated glucopyranosides. nih.govacs.org The exact distribution can vary based on the force field and simulation conditions.

Solvation plays a critical role in determining the conformational preferences and solubility of carbohydrates. MD simulations, particularly using methods like thermodynamic integration or free energy perturbation, allow for the calculation of solvation free energies (ΔG_s), which quantify the energetic cost or benefit of transferring a molecule from a vacuum to a solvent.

The methylation of hydroxyl groups replaces a hydrogen-bond donor and acceptor with a bulky, nonpolar methyl group. This change significantly alters the molecule's interaction with water. nih.gov The presence of the methyl group reduces the solvation energy, a consequence of its nonpolar nature. nih.gov Computational studies have consistently shown that adding a methyl group increases the solvation free energy (i.e., makes it less favorable), indicating a preference for the non-methylated, more hydrophilic species to be in an aqueous environment. nih.gov

For example, calculations comparing β-d-Glcp and its methylated derivatives show a clear energetic penalty for solvation upon methylation. nih.gov This is consistent with the principle that replacing a polar hydroxyl group with a nonpolar methyl group disrupts the favorable hydrogen-bonding network with surrounding water molecules. nih.govrsc.org

Table 2: Calculated Differences in Solvation Free Energy (ΔΔG_s) Upon Methylation

| Transformation | ΔΔG_s (kJ mol⁻¹) | Interpretation |

| β-d-Glcp-OMe → β-d-Glcp6Me-OMe | +10.6 | 6-O-methylation decreases favorable solvation |

| Methanol (B129727) → Dimethyl Ether | +9.9 | Methylation of a simple alcohol shows a similar effect |

Source: Data from simulations using the GROMOS 56 carbohydrate force field. nih.govresearchgate.net

Hydration analysis from MD simulations also reveals how water molecules structure themselves around the solute. Methylation alters the surface hydration structure in distinct ways. nih.gov Water density maps calculated from simulation trajectories show the probable locations of water molecules, highlighting how the nonpolar methyl groups exclude water and disrupt the local hydrogen bond network compared to the hydroxyl groups they replace. nih.govrsc.org

Quantum Mechanical Calculations (e.g., Density Functional Theory)

Quantum mechanical (QM) methods, particularly Density Functional Theory (DFT), provide a higher level of theoretical accuracy for studying molecular properties by solving the electronic structure of the molecule. scirp.org DFT is widely used to investigate the geometry, energy, and electronic properties of carbohydrates with high precision. researchgate.netniscpr.res.innih.gov

DFT calculations are used to determine the distribution of electrons within a molecule, which is fundamental to its reactivity and intermolecular interactions. Key electronic properties include partial atomic charges and the molecular electrostatic potential (MEP).

Partial Atomic Charges: Since charge is not a direct quantum mechanical observable, various schemes exist to partition the total electron density among the constituent atoms. sobereva.comacs.org These calculated charges provide insight into the polarity of specific bonds. In glucopyranosides, the carbon-halogen bond is polarized due to the higher electronegativity of the halogen, resulting in a partial positive charge on the carbon and a partial negative charge on the halogen. drishtiias.com Similarly, oxygen atoms in the ring and in the methoxy groups of 1,2,6-Tri-O-methyl-D-glucopyranoside will carry a significant negative partial charge, while the attached carbon and hydrogen atoms will be partially positive. These charges are critical parameters for developing accurate force fields used in MD simulations. sobereva.com

Molecular Electrostatic Potential (MEP): The MEP is a 3D map of the electrostatic potential generated by the molecule's electron and nuclear charge distribution. It is an invaluable tool for predicting sites of electrophilic and nucleophilic attack and identifying regions involved in hydrogen bonding. researchgate.netnih.gov In an MEP map of a methylated glucopyranoside, regions of negative potential (typically colored red) are concentrated around the electronegative oxygen atoms, indicating their role as hydrogen bond acceptors or sites for electrophilic attack. Regions of positive potential (blue) are found around the hydrogen atoms, particularly those of any remaining hydroxyl groups. The methyl groups introduce regions that are more neutral (green), reflecting their nonpolar character.

While MD simulations explore conformational dynamics at finite temperatures, QM calculations can be used to precisely determine the relative energies of different static conformations, thereby mapping the potential energy surface. By performing geometry optimizations on various possible chair, boat, and skew-boat conformations of the pyranose ring, as well as different rotamers of the methoxy and hydroxymethyl groups, DFT can identify the lowest-energy (most stable) structures. researchgate.net

For example, DFT calculations on methyl septanosides (seven-membered rings) have been used to determine the relative stability of α and β anomers, finding a significant energy difference that helps explain experimental observations. researchgate.net Similar calculations for this compound would involve optimizing the geometry of its ⁴C₁ chair conformation and assessing the rotational energy barriers of its three methoxy groups to find the global energy minimum. These calculations provide a static, 0 K picture that is complementary to the dynamic, temperature-dependent view from MD simulations.

A powerful application of DFT is the prediction of spectroscopic properties, most notably NMR chemical shifts and spin-spin coupling constants. nih.gov By calculating these parameters for a proposed or computationally derived structure, researchers can directly compare the theoretical data with experimental spectra to validate the structure. researchgate.netidc-online.comyoutube.com

The Gauge-Independent Atomic Orbital (GIAO) method is commonly used within a DFT framework to calculate NMR shielding tensors, which are then converted to chemical shifts. niscpr.res.in Studies on monosaccharides have shown that DFT methods like B3LYP can predict ¹³C NMR chemical shifts with an average deviation of 5-6 ppm from experimental values, even without explicit solvent models. researchgate.net While this deviation may seem large, the correlation between calculated and experimental shifts is often excellent, allowing for confident assignment of signals. nih.govresearchgate.net The accuracy can be further improved by applying linear scaling factors or by using a reference compound that is structurally similar to the molecule of interest. researchgate.netyoutube.com

This correlative approach is especially valuable for distinguishing between different isomers or conformations, as the calculated NMR parameters are highly sensitive to the local geometric environment of each nucleus. nih.gov

Table 3: Example Correlation of Calculated vs. Experimental ¹³C NMR Chemical Shifts for α-D-Glucopyranose

| Carbon Atom | Experimental δ (ppm) | Calculated δ (ppm) (B3LYP/TZVP) | Deviation (ppm) |

| C1 | 92.7 | 98.4 | 5.7 |

| C2 | 72.1 | 77.2 | 5.1 |

| C3 | 73.5 | 79.2 | 5.7 |

| C4 | 70.2 | 75.2 | 5.0 |

| C5 | 72.1 | 77.9 | 5.8 |

| C6 | 61.2 | 65.5 | 4.3 |

Source: Data adapted from Taubert et al. researchgate.net The calculated shifts are uncorrected and show a systematic deviation, but the trend across the different carbon atoms is well-reproduced.

Force Field Development and Validation for Methylated Carbohydrate Systems

The accurate molecular modeling of methylated glucopyranosides, such as this compound, through molecular dynamics (MD) simulations is critically dependent on the quality of the underlying force field. Force fields are sets of potential energy functions and associated parameters that describe the interactions between atoms in a system. Developing and validating these parameters for carbohydrates, and specifically for their methylated derivatives, presents unique challenges due to their high stereochemical complexity, numerous polar hydroxyl groups, and subtle electronic phenomena like the anomeric and exo-anomeric effects. nih.gov

Several major biomolecular force fields, including AMBER/GLYCAM, CHARMM, and GROMOS, have been extended to include parameters for carbohydrates and their derivatives. acs.orgresearchgate.net The development process for these systems is a meticulous and hierarchical endeavor, aimed at creating a robust and transferable set of parameters that can accurately reproduce experimental observations.

Force Field Development Strategy

The parameterization of a force field for methylated carbohydrates generally follows a "bottom-up" approach. This involves deriving parameters from quantum mechanical (QM) calculations on small, representative molecular fragments before applying them to larger, more complex systems. nih.gov

Key aspects of the development process include:

Parameter Derivation from QM Data: Torsional parameters, which govern the rotation around chemical bonds and are crucial for predicting molecular conformation, are often derived by fitting the molecular mechanics (MM) potential energy to high-level QM potential energy surfaces. nih.gov For instance, the development of the GLYCAM06 force field involved deriving dihedral parameters by fitting to QM data for internal rotational energy curves of minimal molecular fragments. nih.gov Similarly, the CHARMM force field development protocol involves optimizing parameters against QM energy surfaces, often calculated at levels like MP2/cc-pVTZ//MP2/6-31+G(d). nih.gov

Model Compounds: To parameterize a molecule like this compound, developers would study simpler model compounds that contain the key chemical motifs. These could include methylated tetrahydropyran (B127337) (THP) or tetrahydrofuran (B95107) (THF) rings, which mimic the core structure and glycosidic linkages of the full carbohydrate. researchgate.net

Electrostatic Parameterization: Accurately modeling the electrostatic interactions is vital for polar molecules like carbohydrates. In the CHARMM force field, for example, point charges are optimized to reproduce QM interaction energies and geometries of the model compound with water molecules. nih.gov This ensures that the model correctly captures solvation effects.

Compatibility: A crucial goal is to ensure that the new parameters are compatible with existing force fields for other biomolecules like proteins, lipids, and nucleic acids. nih.govacs.org This allows for the accurate simulation of complex heterogeneous systems, such as glycoproteins or carbohydrate-protein interactions. acs.org

The table below summarizes the characteristics of prominent force fields used for carbohydrate simulations.

| Force Field | Development Philosophy | Parameterization Target Data | Treatment of Methyl Groups |

| GLYCAM06 | A generalizable force field, part of the AMBER package, specifically designed for carbohydrates. nih.govambermd.org | Quantum mechanics (QM) data for minimal molecular fragments and small molecules. nih.gov | Explicit parameters are developed to be compatible with the overall force field. nih.gov |

| CHARMM | An additive, all-atom force field designed for broad compatibility across biomolecules (proteins, lipids, nucleic acids). nih.govnih.gov | QM energy surfaces and interaction energies with water molecules for model compounds. nih.govnih.gov | Parameters for derivatives like methylated sugars are developed to be consistent with the core biomolecular force field. acs.org |

| GROMOS | A united-atom force field (aliphatic hydrogens are implicit) widely used for biomolecular simulation. nih.govgromacs.org | Thermodynamic data in the liquid phase, QM calculations, and experimental data. | Patches and general rules are provided for common derivatizations, including methylation. nih.gov |

This table provides a summary of key features of major force fields used in the simulation of methylated carbohydrates.

Force Field Validation

Once a parameter set is developed, it must undergo rigorous validation to ensure it can reliably predict the structure, dynamics, and thermodynamic properties of the target molecules. Validation involves comparing the results of MD simulations with a wide range of experimental data.

Key validation methods include:

Conformational Analysis via NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) is a powerful tool for studying molecular conformation in solution. Simulation results, such as the populations of different rotamers (e.g., around the C5-C6 bond), can be compared directly with experimental data derived from NMR spin-spin coupling constants. nih.gov A study validating the GROMOS force field for 6-O-methylated glucopyranosides demonstrated that the simulations could accurately reproduce the weak temperature dependence of the hydroxymethyl conformation observed experimentally. nih.gov

Reproduction of Crystalline Properties: For molecules that can be crystallized, MD simulations should be able to reproduce the known crystal structure, including unit cell dimensions and vibrational frequencies. nih.gov This provides a stringent test of both the intramolecular (bonded) and intermolecular (non-bonded) parameters of the force field.

Thermodynamic Properties: The ability to reproduce macroscopic thermodynamic properties is another critical validation metric. For example, calculated solvation free energies of methylated model compounds can be compared with experimental values to assess the accuracy of the electrostatic and van der Waals parameters. nih.gov

The following table details findings from a key study validating a force field for methylated glucopyranosides.

| Force Field | Model Compound | Validation Method | Key Research Finding |

| GROMOS 56A | 6-O-methylated D-glucopyranose derivatives | NMR spin-spin coupling constants and solvation free energies | The force field accurately reproduced the exocyclic torsion angle (ω) conformation. Computed solvation free energies were internally consistent between nonmethylated and methylated molecules, validating the interaction potentials. nih.gov |

This table presents specific research findings from a validation study of the GROMOS force field for methylated carbohydrate systems.

Ultimately, the continuous development and validation of force fields are essential for advancing the computational modeling of complex carbohydrates like this compound. These efforts enable molecular dynamics simulations to provide reliable insights into the conformational dynamics and interactions of these important molecules.

Chromatographic Techniques for Separation and Analysis of Methylated Glucopyranosides

Gas-Liquid Chromatography (GLC) for Separation and Identification of Methyl Ethers

Gas-Liquid Chromatography (GLC), often coupled with mass spectrometry (GLC-MS), is a powerful technique for the structural analysis of polysaccharides, including the identification of specific methyl ethers like 1,2,6-Tri-O-methyl-D-glucopyranoside. This is typically achieved through methylation analysis, a cornerstone of carbohydrate chemistry.

The process involves several key steps. First, all free hydroxyl groups in a polysaccharide are fully methylated. The resulting permethylated polysaccharide is then hydrolyzed, breaking the glycosidic bonds and yielding a mixture of partially methylated monosaccharides. To make these compounds volatile for GLC analysis, they are commonly converted into their corresponding alditol acetates. researchgate.net This derivatization prevents the formation of anomeric mixtures, simplifying the resulting chromatogram.

The separation of these partially methylated alditol acetates by GLC is based on their differential partitioning between the stationary phase of the column and the mobile gas phase. The retention time of each derivative is a characteristic feature used for its identification. researchgate.net For instance, in the analysis of dextran, a glucose polymer, this method allows for the identification of various methylated sugars, which in turn provides information about the glycosidic linkages in the original polymer. researchgate.netscispace.com The identity of eluted compounds is often confirmed by mass spectrometry, which provides fragmentation patterns specific to the substitution pattern of the methyl and acetyl groups.

Different stationary phases can be employed in the capillary columns to achieve optimal separation. The choice of column affects the relative retention times of the methylated sugar derivatives. While specific retention time data for this compound is not extensively published, the relative retention times of various methylated glucose derivatives are well-documented, allowing for confident identification through comparison with standards.

Table 1: Representative GLC Conditions for Analysis of Methylated Sugars

| Parameter | Condition | Reference |

|---|---|---|

| Derivatization | Conversion to Alditol Acetates | researchgate.net |

| Typical Column | Capillary column with polar or semi-polar stationary phase | nih.gov |

| Carrier Gas | Helium or Hydrogen | nih.gov |

| Detection | Flame Ionization Detector (FID) or Mass Spectrometry (MS) | researchgate.netscispace.com |

| Identification | Based on retention times relative to a known standard | researchgate.netnih.gov |

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Isolation

High-Performance Liquid Chromatography (HPLC) is an essential tool for both the preparative isolation and the analytical assessment of the purity of non-volatile, modified carbohydrates like this compound. sigmaaldrich.com Unlike GLC, HPLC does not typically require derivatization to achieve volatility, making it a more direct method for analyzing these compounds.

For purity assessment, reversed-phase HPLC is commonly used. A C18 column is often the stationary phase of choice, with a mobile phase typically consisting of a mixture of water and an organic solvent like acetonitrile or methanol (B129727). mdpi.com Since compounds like this compound lack a strong UV chromophore, detection is usually accomplished using a universal detector such as an Evaporative Light Scattering Detector (ELSD) or a Refractive Index (RI) detector. researchgate.net The purity of a sample can be determined by integrating the peak area of the target compound relative to the total area of all peaks in the chromatogram.

For isolation purposes, preparative or semi-preparative HPLC is employed. maxapress.commaxapress.com This involves using larger columns and higher flow rates to separate larger quantities of material. Fractions corresponding to the desired peak are collected, and the solvent is evaporated to yield the purified compound. This method is crucial for obtaining highly pure samples of this compound for further structural characterization or biological studies.

Table 2: Typical HPLC Systems for Methylated Glucopyranoside Analysis

| Parameter | Condition for Purity Assessment | Condition for Isolation |

|---|---|---|

| Column | Analytical C18 (e.g., 4.6 mm x 150 mm) | Semi-preparative or Preparative C18 |

| Mobile Phase | Acetonitrile/Water or Methanol/Water gradient | Isocratic or shallow gradient elution |

| Detector | ELSD, RI | RI, with fraction collection |

| Flow Rate | ~0.5 - 1.5 mL/min | Variable, typically higher than analytical |

Thin-Layer Chromatography (TLC) for Reaction Monitoring and Qualitative Analysis

Thin-Layer Chromatography (TLC) serves as a rapid, simple, and cost-effective method for the qualitative analysis of methylated glucopyranosides and for monitoring the progress of methylation reactions. youtube.comnih.gov Its primary advantages are the speed of analysis and the ability to run multiple samples simultaneously. youtube.com

In reaction monitoring, small aliquots of the reaction mixture are spotted onto a TLC plate at different time intervals. youtube.com Alongside these spots, the starting material (the unmethylated glucopyranoside) and, if available, the pure product (this compound) are spotted as standards. The plate is then developed in a suitable solvent system, typically a mixture of nonpolar and polar solvents like hexane and ethyl acetate (B1210297).

The separation on a standard silica gel plate is based on polarity. The starting glucopyranoside, with its free hydroxyl groups, is highly polar and will have a low retention factor (Rƒ), remaining close to the baseline. As the methylation reaction proceeds, the hydroxyl groups are replaced by less polar methyl ether groups. Consequently, the product, this compound, is significantly less polar and will travel further up the plate, exhibiting a higher Rƒ value. researchgate.netresearchgate.net By observing the disappearance of the starting material spot and the appearance and intensification of the product spot over time, the progression of the reaction can be qualitatively assessed. youtube.com

After development, the spots are visualized, as carbohydrates are typically colorless. This is often achieved by spraying the plate with a charring agent, such as a sulfuric acid solution in ethanol, followed by heating. The carbohydrates appear as dark spots on a light background.

Table 3: Example TLC System for Methylated Glucopyranosides

| Parameter | Description | Reference |

|---|---|---|

| Stationary Phase | Silica Gel 60 F254 plate | nih.gov |

| Mobile Phase | Hexane:Ethyl Acetate or Chloroform:Methanol mixtures | researchgate.net |

| Application | Spotting of reaction mixture, starting material, and product standards | youtube.com |

| Visualization | Spraying with p-anisaldehyde sulfuric acid or similar charring agent, followed by heating | researchgate.net |

| Analysis | Comparison of Rƒ values; disappearance of reactant spot and appearance of product spot | youtube.com |

Chiral Chromatography for Enantiomeric Separations of Modified Glucopyranosides

Chiral chromatography is a specialized form of column chromatography used to separate stereoisomers, specifically enantiomers. researchgate.net While this compound is a specific enantiomer (the 'D' form), chiral chromatography is the essential technique required to separate it from its mirror image, 1,2,6-Tri-O-methyl-L-glucopyranoside, or to verify its enantiomeric purity.

This separation is achieved by using a Chiral Stationary Phase (CSP). nih.gov CSPs create a chiral environment, allowing for differential interaction with the two enantiomers. These interactions, which can include hydrogen bonding, dipole-dipole interactions, and steric hindrance, lead to the formation of transient diastereomeric complexes with slightly different energies. This difference in stability results in one enantiomer being retained on the column longer than the other, thus enabling their separation.

For carbohydrates and their derivatives, CSPs based on polysaccharides (like cellulose (B213188) or amylose (B160209) derivatives) or cyclodextrins are particularly effective. nih.govnih.gov Cyclodextrins are cyclic oligosaccharides that have a chiral, bucket-like shape with a hydrophobic interior and a hydrophilic exterior. Derivatized cyclodextrins, such as permethylated β-cyclodextrin (e.g., Supelco ß-DEX 110), are particularly effective for separating analytes with minimal functionality, including methylated sugars. The separation mechanism involves the inclusion of part of the analyte molecule into the cyclodextrin cavity, with additional interactions occurring at the rim of the cavity, leading to chiral recognition.

The development of a chiral separation method involves screening different CSPs and mobile phases (both normal-phase and reversed-phase) to find the optimal conditions for resolution. researchgate.netnih.gov

Table 4: Principles of Chiral Chromatography for Modified Glucopyranosides

| Parameter | Description | Reference |

|---|---|---|

| Principle | Differential interaction of enantiomers with a Chiral Stationary Phase (CSP) | nih.gov |

| Common CSPs | Polysaccharide derivatives (e.g., cellulose tris(3,5-dimethylphenylcarbamate)), Cyclodextrin derivatives (e.g., permethylated β-cyclodextrin) | nih.gov |

| Interaction Types | Inclusion complexation, hydrogen bonding, dipole-dipole interactions, steric repulsion | |

| Application | Separation of D- and L-enantiomers, assessment of enantiomeric purity | nih.gov |

Role and Utility of 1,2,6 Tri O Methyl D Glucopyranoside in Broader Carbohydrate Research

Applications in Glycosylation Studies and Complex Glycoconjugate Synthesis

In theory, 1,2,6-Tri-O-methyl-D-glucopyranoside possesses free hydroxyl groups at the C-3 and C-4 positions, making it a potential diol acceptor in glycosylation reactions. However, a review of synthetic carbohydrate chemistry literature does not indicate its widespread use for this purpose. The synthesis of complex glycoconjugates—biologically important molecules where carbohydrates are linked to proteins or lipids—demands a high degree of control over which hydroxyl group reacts. nih.gov Researchers typically employ building blocks with more strategically placed and readily removable protecting groups to achieve the desired connectivity and stereochemistry. The robust nature of the methyl ethers on this compound would make subsequent modifications at these positions challenging, limiting its utility in the synthesis of complex structures.

Use as a Model Substrate in In Vitro Enzymatic Reaction Studies

Enzymes involved in carbohydrate metabolism and modification, such as glycosyltransferases and glycosidases, often exhibit high specificity for their substrates. Partially methylated sugars can be used as tools to probe the binding and catalytic mechanisms of these enzymes. For example, the presence of a methyl group at a specific position can block enzymatic action, helping to identify which hydroxyl groups are essential for recognition and reaction.

While this makes compounds like this compound potentially useful as model substrates, there is a lack of published studies that specifically report its use in in vitro enzymatic assays. Research in this area more commonly employs other derivatives to investigate enzyme specificity. For instance, regiospecific sugar-O-methyltransferases have been characterized, but these studies focus on the enzymes' ability to methylate various sugar moieties rather than using a pre-methylated substrate like this compound to probe their function. nih.gov

Contribution to the Development of Advanced Carbohydrate Building Blocks

The development of advanced carbohydrate building blocks is a cornerstone of modern glycoscience, aiming to streamline the synthesis of complex glycans. nih.gov An ideal building block should be accessible through a reliable synthetic route and offer orthogonal protecting groups that can be removed independently.

The synthesis of a specific, partially methylated glucose derivative like this compound would require a multi-step process involving selective protection and methylation. While feasible, the final product's limited versatility—due to the non-labile nature of the methyl groups—makes it less attractive as a precursor for a wide range of other advanced building blocks compared to its benzylated or silylated counterparts. The effort required for its synthesis does not appear to be justified by its utility in subsequent transformations, which may explain its absence in the literature as a key intermediate.

Influence on Regioselectivity and Stereoselectivity in Chemical Glycosylation

Protecting groups have a profound influence on the reactivity and selectivity of glycosylation reactions. The electronic and steric properties of the groups at various positions on the sugar ring dictate the outcome of the bond-forming step. For example, an acyl group (like acetate (B1210297) or benzoate) at the C-2 position can participate in the reaction to favor the formation of a 1,2-trans glycosidic linkage.

In this compound, the C-2 position is occupied by a methyl ether, which is a non-participating group. If this compound were to be converted into a glycosyl donor (which would be synthetically complex), the stereochemical outcome of a glycosylation reaction would be governed by other factors, such as the solvent, temperature, and the promoter used. As a glycosyl acceptor, the relative reactivity of the C-3 and C-4 hydroxyls would determine the regioselectivity of the reaction. This reactivity is influenced by steric hindrance and hydrogen bonding possibilities, which are in turn affected by the existing methyl groups. However, without experimental data from studies using this specific molecule, any discussion of its influence on regioselectivity and stereoselectivity remains speculative. rsc.orgdtu.dk

Q & A

Q. What synthetic strategies are employed for regioselective methylation in 1,2,6-Tri-O-methyl-D-glucopyranoside?

Synthesis involves selective hydroxyl group protection to achieve regioselectivity. For example:

- Benzylidene acetal protection of the 4,6-hydroxyl groups (as demonstrated in methyl 4,6-O-benzylidene-α-D-glucopyranoside synthesis) enables subsequent methylation of the 1,2-positions .

- Orthogonal protecting groups (e.g., benzyl, acetyl) ensure stepwise methylation. Evidence from superarmed glycosyl donor synthesis highlights the use of benzoyl groups for temporary protection .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- NMR spectroscopy : 1H and 13C NMR identify substitution patterns (e.g., methyl group integration) and anomeric configuration (α/β). For example, methyl glucopyranosides in were characterized using 1H/13C NMR and optical rotation .

- Mass spectrometry : Determines molecular weight and fragmentation patterns (e.g., ESI-MS or MALDI-TOF) .

- IR spectroscopy : Confirms methyl ether formation (C-O stretching ~1100 cm⁻¹) .

Q. What are the primary research applications of this compound?

- Glucose transport studies : As a non-metabolizable glucose analog (similar to methyl 3-O-β-D-glucopyranosyl-α-D-glucopyranoside in ), it is used to investigate glucose transporter (GLUT) mechanisms without metabolic interference .

- Glycoconjugate synthesis : Serves as a precursor for glycosylation reactions in carbohydrate chemistry .

Advanced Research Questions

Q. How can regioselective methylation challenges be addressed during synthesis?

- Stepwise protection : Use temporary protecting groups (e.g., tert-butyldimethylsilyl for the 3-OH) to isolate target hydroxyls for methylation. demonstrates this with benzoyl and benzyl groups .

- Enzymatic methods : Glycosyltransferases or methyltransferases may enable regioselective modification, though this requires optimization of reaction conditions (not directly cited but inferred from glycosylation studies in ).

Q. How to resolve contradictory data on solubility or reactivity across studies?

- Synthesis route comparison : Variations in protecting groups (e.g., benzylidene vs. acetyl in vs. 16) can alter solubility .

- Purity assessment : HPLC or LC-MS (as in ) identifies impurities affecting reactivity .

- Crystallinity analysis : X-ray diffraction (e.g., ) reveals structural differences impacting physical properties .

Q. What advanced techniques differentiate positional isomers or anomers?

- 2D NMR (COSY, HSQC, HMBC) : Resolves overlapping signals to confirm substitution sites (e.g., used 2D NMR for disaccharide structural elucidation) .

- Chiral chromatography : Separates α/β anomers using chiral stationary phases (e.g., ’s use of LC-ELSD for glycoside analysis) .

- Synchrotron X-ray crystallography : Provides atomic-level resolution of crystal structures (as in ) .

Q. How does methylation impact applications in drug delivery systems?

- Enhanced stability : Methylation reduces enzymatic degradation (e.g., glycosidase resistance), as seen in methylated glucopyranosides used for protein stabilization () .

- Lipid bilayer interaction : Hydrophobic methyl groups may improve membrane permeability, though this requires empirical validation via logP measurements (not directly cited but inferred from physicochemical studies in ).

Methodological Notes

- Data Validation : Cross-reference synthesis protocols (e.g., vs. 16) to identify optimal reaction conditions .

- Analytical Reproducibility : Standardize NMR solvents (e.g., D₂O vs. DMSO-d6) and calibration methods to ensure consistency.

- Computational Modeling : Molecular dynamics simulations (not cited but recommended) can predict solubility and transporter interactions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.